2-(1H-Imidazol-1-yl)ethanamine
Description
Significance of the Imidazole (B134444) Moiety in Chemical Scaffolds
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. mdpi.com This structural feature is a cornerstone in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals. ijpsjournal.combiomedpharmajournal.org The prevalence of the imidazole moiety can be attributed to its unique electronic characteristics, including its ability to participate in hydrogen bonding and π-π stacking interactions. ijpsjournal.com These interactions are crucial for the binding of molecules to biological targets like enzymes and receptors. biomedpharmajournal.orgnih.gov
The imidazole nucleus is a component of naturally occurring molecules such as the amino acid histidine, histamine (B1213489), and biotin. biomedpharmajournal.orgnih.gov Its presence in these fundamental biological molecules highlights its importance in biological systems. In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because it is a versatile building block for designing new drugs with a wide range of therapeutic activities. mdpi.comijpsjournal.com Imidazole derivatives have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, anticancer, and antidepressant agents. mdpi.comijpsjournal.com The nitrogen atoms in the imidazole ring can act as ligands for metal ions, leading to applications in coordination chemistry and catalysis. researchgate.net
Role of the Ethanamine Chain in Molecular Design
The ethanamine (or ethylamine) chain (CH3CH2NH2) is a simple yet functionally significant component in molecular design. wikipedia.org As a primary alkylamine, it is a nucleophilic base, a property that allows it to participate in a variety of chemical reactions. wikipedia.org In the context of drug design, the ethanamine chain can influence a molecule's polarity, solubility, and ability to form ionic bonds. These properties are critical for the pharmacokinetic profile of a drug, affecting its absorption, distribution, metabolism, and excretion.
Overview of Research Trajectories for 2-(1H-Imidazol-1-yl)ethanamine and Derivatives
Research involving this compound and its derivatives has explored several promising avenues. A primary focus has been its application as an intermediate in the synthesis of more complex molecules with potential therapeutic value. chemicalbook.com For example, it is used in the preparation of compounds that act as histamine receptor antagonists and has been investigated for its potential in developing anticancer agents.
In the field of coordination chemistry, the imidazole nitrogen and the amine group of this compound can act as ligands, forming stable complexes with various metal ions. chemimpex.com These metal complexes are being studied for their catalytic activity in organic reactions. researchgate.netchemimpex.com
Furthermore, derivatives of this compound have shown a range of biological activities, including antimicrobial and antifungal properties. ontosight.ai Researchers are actively exploring the structure-activity relationships of these derivatives to develop new therapeutic agents. ijpsjournal.com The versatility of the this compound scaffold continues to make it a valuable subject of study in contemporary chemical research.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H9N3 | nih.govscbt.com |
| Molecular Weight | 111.15 g/mol | nih.govscbt.com |
| CAS Number | 5739-10-6 | nih.gov |
| IUPAC Name | 2-imidazol-1-ylethanamine | nih.gov |
Applications of this compound Derivatives
| Research Area | Application | Source |
| Medicinal Chemistry | Synthesis of antihistamines | |
| Medicinal Chemistry | Development of anticancer agents | chemicalbook.com |
| Coordination Chemistry | Ligand for metal complexes | chemimpex.com |
| Catalysis | Catalyst in organic reactions | researchgate.netchemimpex.com |
| Materials Science | Formulation of advanced materials | chemimpex.com |
| Agricultural Chemistry | Creation of agrochemicals | chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIRHAGYEUJTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972881 | |
| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-10-6 | |
| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-imidazol-1-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 1h Imidazol 1 Yl Ethanamine
Direct Synthesis Approaches to 2-(1H-Imidazol-1-yl)ethanamine
Several synthetic routes have been established to produce this compound, leveraging fundamental organic reactions. These methods include nucleophilic substitution, modern coupling reactions, and reductive strategies.
Nucleophilic Substitution Reactions in Ethanamine Derivatives
A primary and straightforward method for synthesizing this compound involves the nucleophilic substitution reaction between imidazole (B134444) and a suitable ethanamine derivative. In this approach, the imidazole ring acts as a nucleophile, attacking an electrophilic carbon on the ethylamine (B1201723) chain, which is equipped with a good leaving group.
A common example is the reaction of imidazole with 2-chloroethylamine (B1212225) hydrochloride. The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521), to deprotonate the imidazole, thereby increasing its nucleophilicity, and to neutralize the hydrochloride salt. The efficiency of this reaction can be enhanced by using a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate (TBAB), especially in a biphasic system or when dealing with solubility issues. The reaction is often conducted in a polar aprotic solvent like acetonitrile (B52724) under reflux conditions. Following the reaction, purification is typically achieved through filtration and flash chromatography to isolate the final product.
| Reactants | Reagents | Solvent | Conditions | Yield | Reference |
| Imidazole, 2-Chloroethylamine Hydrochloride | Sodium Hydroxide, Tetrabutylammonium hydrogensulfate | Acetonitrile | Reflux, 21 h | 34% |
This table summarizes a typical nucleophilic substitution reaction for the synthesis of this compound.
Coupling Reactions for Imidazole-Ethanamine Linkages
Modern cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, represent powerful tools for forming carbon-nitrogen bonds and can be adapted for the synthesis of N-substituted imidazoles. wikipedia.orgwikipedia.org These palladium- or copper-catalyzed methods offer alternative pathways that can provide greater functional group tolerance and milder reaction conditions compared to traditional nucleophilic substitution. wikipedia.orgsnnu.edu.cn
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.org In principle, this could be applied in two ways: coupling 1-haloimidazole with ethanamine or, more commonly, coupling imidazole with a 2-haloethylamine derivative. The choice of phosphine (B1218219) ligands (e.g., BINAP, DPPF, or bulky biarylphosphines) is critical to the success of these reactions, preventing catalyst deactivation and promoting efficient coupling. wikipedia.orgnih.gov
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. wikipedia.org Modern variations of the Ullmann reaction can proceed under milder conditions and are effective for the N-arylation of imidazoles with aryl halides. organic-chemistry.org This method could be applied to couple imidazole with a 2-haloethylamine in the presence of a copper catalyst (e.g., CuI or Cu2O) and often a ligand. wikipedia.orgnih.gov
While specific examples detailing the synthesis of this compound via these named reactions are not prevalent in readily available literature, the general applicability of these methods to N-arylation of imidazoles is well-established. nih.govorganic-chemistry.org
Reductive Amination Strategies
Reductive amination provides an indirect route to this compound by forming the C-N bond through the reduction of an imine intermediate. wikipedia.org This two-step, often one-pot, process typically involves the condensation of a carbonyl compound with an amine source, followed by reduction.
A plausible pathway is the reductive amination of 2-(1H-imidazol-1-yl)acetaldehyde with ammonia (B1221849). researchgate.net The aldehyde first reacts with ammonia to form an imine, which is then reduced in situ to the primary amine. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective due to their selectivity for reducing the protonated imine over the starting aldehyde. harvard.edu The reaction is generally performed under mildly acidic conditions, and ammonia can be used as its acetate (B1210297) salt. harvard.edu
An alternative reductive approach involves the reduction of a nitrile. The synthesis can start with the preparation of 2-(1H-imidazol-1-yl)acetonitrile, which is then reduced to the target primary amine. This reduction can be accomplished using various reagents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, which are standard methods for converting nitriles to primary amines. nih.gov
| Precursor Compound | Key Transformation & Reagents | Product | Reference (by analogy) |
| 2-(1H-Imidazol-1-yl)acetaldehyde | Condensation with ammonia, followed by reduction (e.g., with NaBH(OAc)₃) | This compound | harvard.edu, researchgate.net |
| 2-(1H-Imidazol-1-yl)acetonitrile | Reduction of the nitrile group (e.g., with LiAlH₄ or catalytic hydrogenation) | This compound | nih.gov |
This table outlines potential synthesis routes to this compound using reductive strategies.
Multi-step Synthesis Pathways
Complex molecules are often constructed through multi-step synthetic sequences, and this compound can be prepared in this manner, allowing for greater control and the introduction of functionality at various stages. pharmaguideline.com
One logical multi-step pathway begins with the alkylation of imidazole with a two-carbon electrophile that can be later converted to an amine. For instance:
Formation of an Alcohol Intermediate: Imidazole can be reacted with ethylene (B1197577) oxide. The nucleophilic nitrogen of imidazole attacks the epoxide ring, leading to the formation of 2-(1H-imidazol-1-yl)ethanol after workup.
Conversion to a Leaving Group: The hydroxyl group of the resulting alcohol is a poor leaving group and must be converted into a better one, such as a tosylate (by reaction with tosyl chloride) or a halide (using reagents like SOCl₂ or PBr₃).
Introduction of the Amine: The activated intermediate can then undergo a nucleophilic substitution reaction with an amine source. A common strategy is the Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, or reaction with sodium azide (B81097) to form an alkyl azide, which is subsequently reduced to the primary amine via catalytic hydrogenation or with LiAlH₄.
This step-wise approach provides flexibility and is a foundational strategy in organic synthesis.
Derivatization Strategies for this compound
The presence of a reactive primary amine group makes this compound an excellent substrate for further chemical modification. These derivatization strategies are key to incorporating this imidazole moiety into larger, more complex structures with potential biological activity.
Modification of the Ethanamine Group
The primary amine of this compound can undergo a wide variety of chemical transformations characteristic of amines.
Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. Acetylated derivatives, for example, serve as intermediates in the synthesis of various drugs.
Alkylation and Reductive Amination: The nitrogen can be alkylated using alkyl halides. To control the degree of alkylation and avoid the formation of mixtures of secondary, tertiary, and quaternary ammonium (B1175870) salts, reductive amination is often the preferred method. Reacting this compound with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride can cleanly yield mono- or di-alkylated products.
Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. These can be valuable intermediates themselves or the final target molecules. For instance, reaction with various imidazole- or pyridine-based aldehydes can produce multidentate Schiff base ligands. core.ac.uk
Urea and Carboxamide Formation: Reaction with isocyanates or carbamoyl (B1232498) chlorides can produce substituted ureas. It can also be used in reactions with reagents like triphosgene (B27547) to form an intermediate that then reacts with another amine to yield complex carboxamides. google.com These reactions expand the structural diversity of accessible derivatives.
Functionalization of the Imidazole Ring
The imidazole ring of this compound offers multiple sites for functionalization, including the carbon and nitrogen atoms within the ring.
The imidazole ring can be substituted at its carbon atoms to introduce a variety of functional groups, which can significantly alter the molecule's properties.
Phenylation: The introduction of a phenyl group at the C2 position of the imidazole ring has been reported, leading to the synthesis of compounds such as N-methyl-2-(2-phenyl-1H-imidazol-1-yl)ethanamine. The 2-phenylimidazole (B1217362) core is typically synthesized through condensation reactions involving benzaldehyde (B42025) or benzil (B1666583) derivatives with ammonia or primary amines.
Nitration: Nitration of the imidazole ring is a common transformation. For example, 2-(2-nitro-1H-imidazol-1-yl)ethanamine is a known derivative where a nitro group is introduced at the C2 position of the imidazole ring. nih.gov The synthesis of 2-nitro-1H-imidazol-1-yl derivatives generally involves the nitration of an imidazole precursor. ontosight.ai These nitroimidazole derivatives are of interest for their potential applications in medicinal chemistry. chemicalbook.comchemicalbook.com
Table 2: Examples of Imidazole Ring Carbon Substitution
| Substitution | Example Product | Synthetic Precursors | Reference |
| Phenylation | N-methyl-2-(2-phenyl-1H-imidazol-1-yl)ethanamine | Benzaldehyde/benzil derivatives and an amine | |
| Nitration | 2-(2-nitro-1H-imidazol-1-yl)ethanamine | 2-Nitroimidazole | nih.gov |
While the primary focus is often on the ethanamine nitrogen, the N3 nitrogen of the imidazole ring can also undergo substitution reactions, such as N-alkylation. This can lead to the formation of imidazolium (B1220033) salts. The reactivity of the imidazole nitrogens as nucleophiles allows for the introduction of various substituents, further expanding the chemical diversity of this scaffold.
Formation of Salts (e.g., Dihydrochloride) for Enhanced Stability and Utility
This compound is often converted into its salt form, most commonly the dihydrochloride (B599025) salt, to improve its stability, crystallinity, and handling properties. The basic nature of both the primary amine and the imidazole ring allows for the formation of salts with acids. The dihydrochloride salt is particularly useful in pharmaceutical and laboratory settings, enhancing the compound's solubility in aqueous solutions. chemimpex.com The formation of the dihydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent like ether or an aqueous solution.
Reaction Mechanism Elucidation for Synthetic Pathways
The primary synthetic route to this compound involves the nucleophilic substitution reaction between imidazole and a 2-haloethylamine, such as 2-chloroethylamine hydrochloride. This reaction proceeds via an SN2 mechanism.
The reaction is typically carried out under basic conditions, for example, using sodium hydroxide, which deprotonates the imidazole ring, making the N1 nitrogen a more potent nucleophile. chemicalbook.com The deprotonated imidazole then attacks the electrophilic carbon of the 2-chloroethylamine, displacing the chloride leaving group. The use of a phase-transfer catalyst, such as tetrabutylammonium hydrogensulfate, can enhance the reaction rate by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs. chemicalbook.com
The general mechanism can be depicted as follows:
Deprotonation of Imidazole: Imidazole reacts with a base (e.g., NaOH) to form the imidazolate anion.
Nucleophilic Attack: The imidazolate anion acts as a nucleophile and attacks the carbon atom of the 2-chloroethylamine bearing the chlorine atom.
Displacement: The chloride ion is displaced, forming the N-C bond and yielding this compound.
Understanding these reaction mechanisms is crucial for optimizing reaction conditions to improve yields and minimize the formation of byproducts.
Mechanistic Studies of Nucleophilic Substitution on Imidazole Ring Systems
The formation of this compound via the reaction of imidazole with an ethylamine derivative carrying a leaving group (e.g., 2-chloroethylamine) is a classic example of a nucleophilic substitution reaction. The imidazole ring, specifically the unprotonated N-1 nitrogen, acts as the nucleophile, attacking the electrophilic carbon atom of the ethylamine moiety and displacing the leaving group.
While specific mechanistic studies for this exact transformation are not extensively detailed in publicly available literature, valuable insights can be drawn from computational studies on similar systems, such as the reaction between imidazole and various 2-bromo-1-arylethanones. researchgate.netsemanticscholar.org These computational analyses, employing Density Functional Theory (DFT), provide a robust model for understanding the N-alkylation of imidazole. researchgate.netsemanticscholar.org
The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. Key aspects of this mechanism include:
Transition State: The reaction involves a single, concerted step where the nucleophilic nitrogen of the imidazole ring forms a bond with the electrophilic carbon of the ethylamine side chain, while the bond between the carbon and the leaving group is simultaneously broken. This process goes through a five-coordinate transition state.
Stereochemistry: As characteristic of SN2 reactions, if the electrophilic carbon were chiral, the reaction would proceed with an inversion of stereochemistry.
Orbital Interactions: The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (imidazole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (e.g., 2-chloroethylamine). Computational studies on related systems show that the energy difference between the HOMO of imidazole and the LUMO of the alkylating agent is a critical factor in determining reactivity. semanticscholar.org A smaller HOMO-LUMO gap generally corresponds to a more facile reaction.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to reduce environmental impact. univpancasila.ac.id While specific green syntheses for this compound are not widely published, established green methods for synthesizing other imidazole derivatives can be adapted. researchgate.net
Key green strategies applicable to this synthesis include:
Use of Greener Solvents: Conventional synthesis often uses volatile organic solvents like acetonitrile. chemicalbook.com Green alternatives include water or bio-based solvents like dihydropinene. academie-sciences.frsigmaaldrich.com Water is particularly attractive due to its low cost, non-toxicity, and non-flammability.
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.netresearchgate.net
Eco-Friendly Catalysts: Instead of relying solely on phase-transfer catalysts, the use of recyclable or benign catalysts is a key green approach. Boric acid has been shown to be an efficient and mild catalyst for the synthesis of multi-substituted imidazoles. researchgate.net Recyclable catalytic systems, such as those based on polyethylene (B3416737) glycol (PEG), have also been developed for related reactions, allowing the catalyst to be recovered and reused over multiple cycles. academie-sciences.fr
Table 2: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Feature | Conventional Method | Potential Green Alternative | Green Advantage |
| Solvent | Acetonitrile, DMF | Water, Dihydropinene | Reduced toxicity and environmental pollution. academie-sciences.frsigmaaldrich.com |
| Catalyst | Tetrabutylammonium salts | Boric Acid, Recyclable PEG-based catalysts | Reduced waste, catalyst is reusable or benign. researchgate.netacademie-sciences.fr |
| Energy Source | Conventional Reflux (Heating) | Microwave Irradiation | Drastically reduced reaction times, energy efficiency. researchgate.net |
| Atom Economy | Moderate | Potentially improved with optimized catalytic cycles | Higher efficiency and less waste. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Advanced Spectroscopic and Structural Analysis in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(1H-Imidazol-1-yl)ethanamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous assignment of the molecule's structure.
In ¹H NMR spectroscopy, the protons of the imidazole (B134444) ring and the ethylamine (B1201723) side chain exhibit characteristic chemical shifts. For instance, in a derivative, N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the imidazole protons H24 and H25 show specific correlations in COSY experiments. researchgate.net The protons of the ethylamine chain typically appear as triplets due to spin-spin coupling with adjacent methylene (B1212753) groups. brieflands.com The use of deuterated solvents like D₂O can help identify the labile amine protons, as they are replaced by deuterium, causing their signal to disappear from the ¹H NMR spectrum. docbrown.info
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the imidazole ring resonate at distinct downfield shifts, while the aliphatic carbons of the ethylamine chain appear at upfield positions. rsc.org For example, in a related benzimidazole (B57391) derivative, the carbon signals for the imidazole and the alkyl chain were clearly identified. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Imidazole-containing Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Solvent |
| N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | ¹H | - | COSY correlations observed for H24/H25 | - |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl derivative | ¹H | 8.00 | s (Imidazole-H) | DMSO-d6 |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl derivative | ¹H | 4.42 | t, J = 5.9 Hz (CH₂-Imidazole) | DMSO-d6 |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl derivative | ¹H | 3.76 | t, J = 5.9 Hz (CH₂-Succinimide) | DMSO-d6 |
| 2-butyl-1H-benzo[d]imidazole | ¹³C | 152.3, 132.3, 132.1, 127.6, 114.0 | - | CDCl₃ |
| 2-butyl-1H-benzo[d]imidazole | ¹³C | 29.0, 28.2, 20.0, 13.6 | - | CDCl₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The primary amine (NH₂) group is identified by N-H stretching vibrations, which typically appear as two distinct peaks in the range of 3200-3600 cm⁻¹. libretexts.org The C-H stretching vibrations of the imidazole ring and the ethyl chain are observed around 3150-2900 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the imidazole ring give rise to absorptions in the 1621-1459 cm⁻¹ region. researchgate.net For instance, in a related nitroimidazole derivative, the NO₂ group shows characteristic bands at 1520 and 1380 cm⁻¹. brieflands.com
Table 2: Characteristic IR Absorption Bands for Imidazole Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| N-H (Primary Amine) | Stretch | 3200 - 3600 | libretexts.org |
| C-H (Aromatic/Aliphatic) | Stretch | 3150 - 2900 | researchgate.net |
| C=N / C=C (Imidazole Ring) | Stretch | 1621 - 1459 | researchgate.net |
| NO₂ | Stretch | 1520, 1380 | brieflands.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The compound has a molecular weight of 111.15 g/mol . scbt.com
In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is often observed as a protonated species [M+H]⁺ or with a sodium adduct [M+Na]⁺. For example, a derivative, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl succinimide, showed an [M+Na]⁺ peak at m/z 275. brieflands.com Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, where the molecule's retention time and mass spectrum provide definitive identification. nih.gov The fragmentation pattern typically involves cleavage of the ethylamine side chain and fragmentation of the imidazole ring.
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques (HPLC, GC) for Purity and Reaction Monitoring
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. chemicalbook.com
HPLC methods can be developed to separate the target compound from impurities and starting materials. ambeed.com For instance, a method for the HPLC analysis of 1-(1-Naphthyl)ethylamine enantiomers demonstrates the capability of chromatography to resolve closely related compounds. sigmaaldrich.com The purity of commercially available this compound is often stated as being over 95%. sigmaaldrich.com
GC is also a valuable tool, particularly when coupled with a mass spectrometer (GC-MS). nih.gov A method for the determination of 2-Imidazolidinethione in various samples by GC/MSD highlights the sensitivity and specificity of this technique for analyzing related imidazole compounds. iaea.org These chromatographic methods are crucial for quality control and ensuring the reliability of research findings.
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the intrinsic electronic characteristics of 2-(1H-Imidazol-1-yl)ethanamine, predicting its reactivity, and understanding its intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly employed to study imidazole (B134444) derivatives. nih.gov
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
Table 1: Representative FMO Data for Imidazole-Containing Compounds from Computational Studies This table presents data from related compounds to infer the properties of this compound.
| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
| Imidazole (Reactant) | -6.44 | 0.93 | 7.37 | B3LYP/6-311+G(2d,p) | semanticscholar.org |
| Amide-functionalized NHC-Se | -5.73 | -1.41 | 4.32 | B3LYP/6-31G(d,p) | nih.gov |
| Amide-functionalized NHC-Se | -5.78 | -1.42 | 4.36 | B3LYP/6-31G(d,p) | nih.gov |
The energy gap values indicate the chemical reactivity, with a smaller gap suggesting higher reactivity. These studies collectively indicate that the imidazole ring is a key site for electronic interactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack.
For the imidazole ring system, MEP calculations consistently show that the most negative potential is located around the sp2-hybridized nitrogen atom (N-3), which does not carry a hydrogen atom. uni-muenchen.de This site is therefore the most likely position for protonation and interaction with electrophiles. uni-muenchen.de Conversely, the regions around the hydrogen atoms, particularly the N-H proton of the imidazole ring and the amine group of the ethanamine side chain, would exhibit positive potential, making them potential hydrogen bond donors. Studies on various imidazole derivatives confirm that the MEP map is crucial for understanding intermolecular interactions, such as those with biological receptors. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility, solvation properties, and the stability of its interactions with biological macromolecules like proteins or nucleic acids.
While specific MD studies on this compound are not extensively documented, research on its isomer, histamine (B1213489) (2-(1H-imidazol-4-yl)ethanamine), and other derivatives provides a clear framework. For example, MD simulations have been used to study the binding modes of histamine H1-receptor agonists, revealing how the imidazole ring and the ethylamine (B1201723) side chain orient within the receptor's binding pocket. nih.gov In these simulations, the stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) over time, with values under 2 Å generally indicating stable binding. Such studies highlight the importance of specific amino acid residues in stabilizing the ligand through hydrogen bonds and electrostatic interactions. nih.govacs.org These simulations are crucial for understanding the structural basis of ligand affinity and efficacy.
Docking Studies and Binding Mode Analysis with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing binding modes that can be experimentally verified.
Derivatives of this compound have been the subject of numerous docking studies to explore their potential as therapeutic agents. For instance, various imidazole derivatives have been docked into the active sites of targets like the main protease of SARS-CoV-2, glucosamine-6-phosphate synthase, and other enzymes. nih.govresearchgate.netmdpi.com These studies typically identify key interactions, such as:
Hydrogen bonds: The imidazole nitrogen atoms and the primary amine of the ethanamine side chain are potent hydrogen bond donors and acceptors. Docking studies frequently show these groups forming hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser) in the receptor's active site. nih.govnih.gov
Electrostatic interactions: The protonated amine group can form strong salt bridges with negatively charged residues like aspartate or glutamate (B1630785). acs.org
Pi-stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
In a study on histamine H3 receptor agonists, docking of histamine revealed key interactions with aspartate (D114), glutamate (E206), and tyrosine (Y374) residues. acs.org Similarly, docking of imidazole-based inhibitors into the active site of fungal enzymes has helped to explain their antifungal activity by elucidating their binding interactions. researchgate.net
Table 2: Representative Docking Study Findings for Imidazole Derivatives This table summarizes findings from docking studies on related imidazole compounds to illustrate the typical interactions involving the this compound scaffold.
| Target Protein | Ligand Class | Key Interacting Residues | Type of Interaction | Reference |
| Glucosamine-6-Phosphate Synthase | 1-(aryl)-2-(1H-imidazol-1-yl)methanones | Not specified | Hydrogen bonding, Hydrophobic | nih.gov |
| Histamine H1 Receptor | Histaprodifens (imidazole derivatives) | Tyr431 | Hydrogen bond with Nπ of imidazole | nih.gov |
| Histamine H3 Receptor | Histamine (isomer) | D114, E206, Y374 | Ionic interaction, Hydrogen bond | acs.org |
| SARS-CoV-2 Main Protease | Imidazole derivatives | HIS 41, CYS 145 | Hydrogen bond, Aromatic | nih.gov |
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule like this compound and observing the effect on its activity, researchers can build models that guide the design of more potent and selective compounds.
SAR studies on various classes of imidazole-containing compounds have highlighted the critical role of the imidazole ring and the ethylamine side chain. For instance, in a study of compounds binding to the human Insulin-Degrading Enzyme, replacing the imidazole ring with a phenyl or indole (B1671886) group was found to be detrimental to the activity, underscoring the ring's importance for binding. nih.gov Similarly, modifications to the side chain, such as N-alkylation or changing its length, can significantly impact receptor affinity and functional activity, as demonstrated in studies of histamine receptor agonists. nih.gov These analyses often reveal that the imidazole provides essential hydrogen bonding and electrostatic interactions, while the side chain's length and flexibility determine the optimal positioning within the binding site. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a more advanced form of SAR that uses statistical methods to correlate the chemical structures of a series of compounds with their biological activities. QSAR models are mathematical equations that relate numerical descriptors of the molecules (e.g., lipophilicity (logP), electronic properties, size, and shape) to their activity.
For imidazole-based compounds, QSAR models have been developed to predict various properties, from receptor binding affinity to bioavailability. These models use descriptors that quantify the key features of the this compound scaffold, such as:
Topological descriptors: Polar surface area (PSA), number of hydrogen bond donors/acceptors.
Electronic descriptors: Dipole moment, charges on specific atoms.
Hydrophobic descriptors: LogP (partition coefficient).
A successful QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. For example, QSAR models for derivatives of 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine have been proposed to predict their interactions with proteins involved in inflammatory or neurological pathways.
Computational Design of Novel this compound Derivatives
Computational chemistry has become an indispensable tool in the rational design of novel therapeutic agents. For this compound, in silico methods are extensively used to predict the biological activities of its derivatives, optimize their structures for enhanced potency and selectivity, and understand their interactions with biological targets at a molecular level. These studies guide synthetic efforts, prioritizing compounds with the highest potential for desired biological effects.
Key computational approaches employed in the design of this compound derivatives include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Quantitative Structure-Activity Relationship (QSAR) Studies
3D-QSAR studies are powerful methods for elucidating the relationship between the structural features of molecules and their biological activity. In one study focused on developing new antitubercular agents, a CoMFA (Comparative Molecular Field Analysis) model was used to analyze a series of ring-substituted imidazoles, including derivatives of this compound. researchgate.net This analysis established a strong correlation between the predicted and experimentally determined activities of the compounds. The contour maps generated from the 3D-QSAR analysis provided critical insights into the structural requirements for antitubercular activity, guiding the design of more potent derivatives. researchgate.net
Molecular Docking and Structure-Based Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for designing derivatives that can effectively bind to the active site of a target protein or enzyme.
For instance, research into inhibitors of Indoleamine 2,3-dioxygenase (IDO), a therapeutic target for cancer, utilized computational docking to guide the design of 4-phenyl-imidazole derivatives. nih.gov These in silico experiments studied the interactions of the imidazole core with the enzyme's active site, particularly the heme iron and residues like C129 and S167. nih.gov This structure-based approach led to the synthesis of inhibitors that were approximately tenfold more potent than the parent compound. nih.gov
Similarly, in the search for novel antibacterial agents, molecular docking was used to analyze the binding modes of newly synthesized 1-(aryl)-2-(1H-imidazol-1-yl)methanones. The most active compound, (2-(3-nitrophenyl)(2,4-dichlorophenyl)-1H-imidazol-1-yl)methanone, was studied in the active site of glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis. researchgate.net
In another study, imidazole-based drugs were designed as potential inhibitors for the main protease of SARS-CoV-2. researchgate.net The design and optimization were performed using Density Functional Theory (DFT), and the resulting molecules were docked with the target protein. This computational screening identified ligands with high binding affinity for the receptor-binding domain. researchgate.net
Predictive ADME Studies
To be effective, a drug must not only be potent but also possess favorable pharmacokinetic properties. Predictive ADME studies are computational models that assess a molecule's likely absorption, distribution, metabolism, and excretion characteristics early in the drug discovery process. For a series of novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones designed as antibacterial agents, predictive ADME studies were conducted for all synthesized compounds to evaluate their drug-likeness. researchgate.net This helps in filtering out candidates that are likely to fail in later stages of development due to poor pharmacokinetics.
The table below summarizes findings from various computational studies on derivatives of this compound.
| Derivative Class/Compound | Computational Method | Target/Application | Key Findings |
| N-(4-biphenyl-1-ylmethyl)-1-aryl-2-(1H-imidazol-1-yl)-1-ethanamines | 3D-QSAR (CoMFA) | Antitubercular | Established a good correlation between predicted and experimental activities, providing insights for structural modification. researchgate.net |
| 4-Phenyl-imidazole Analogs | Molecular Docking | Indoleamine 2,3-dioxygenase (IDO) Inhibition | Guided the design of inhibitors with tenfold increased potency by optimizing interactions with the active site. nih.gov |
| 1-(aryl)-2-(1H-imidazol-1-yl)methanones | Molecular Docking, Predictive ADME | Antibacterial (Glucosamine-6-phosphate synthase) | Identified (2-(3-nitrophenyl)(2,4-dichlorophenyl)-1H-imidazol-1-yl)methanone as the most active compound and evaluated the drug-likeness of the series. researchgate.net |
| Designed Imidazole-Based Drugs | DFT, Molecular Docking | SARS-CoV-2 Main Protease Inhibition | Identified novel ligands with high binding affinity to the viral protease, suggesting potential as inhibitors. researchgate.net |
Research on Biochemical and Pharmacological Activity Mechanisms
Enzyme Inhibition Research
Derivatives of 2-(1H-imidazol-1-yl)ethanamine have been identified as potent inhibitors of cytochrome P450 enzymes, which are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. A key mechanism of inhibition by imidazole-containing compounds is the coordination of the basic nitrogen atom of the imidazole (B134444) ring to the heme iron atom in the active site of the enzyme. nih.gov
One notable target is CYP24A1, the enzyme responsible for the degradation of 1,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D. Overexpression of CYP24A1 is associated with several diseases, including cancer and cardiovascular conditions. A series of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides has been shown to be potent inhibitors of CYP24A1. nih.gov Molecular modeling studies have indicated that these inhibitors occupy the hydrophobic binding site of the enzyme, with the imidazole nitrogen forming a key coordination bond with the heme Fe³⁺ ion. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) |
| (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3-styrylbenzamide) derivative | CYP24A1 | 0.11 |
| (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-4-styrylbenzamide) derivative | CYP24A1 | 0.35 |
| Ketoconazole (standard) | CYP24A1 | >1 |
| Data sourced from: Bioorganic & Medicinal Chemistry. nih.gov |
The imidazole ring is a well-known zinc-binding group, making it a relevant scaffold for interacting with zinc-containing enzymes like carbonic anhydrases (CAs). While many imidazole-containing compounds are known CA inhibitors, some derivatives can also act as activators. For instance, compounds structurally related to the 2-aminoimidazoline (B100083) derivative clonidine (B47849) have been shown to activate several human CA isoforms (hCA I, IV, VA, VII, IX, XII, and XIII) with potencies in the micromolar range.
Conversely, other imidazole derivatives have been developed as potent and selective inhibitors of specific CA isoforms. For example, novel pyrazolylbenzo[d]imidazole derivatives have been synthesized and evaluated for their inhibitory activity against cytosolic isoforms hCA I and II, as well as the transmembrane tumor-associated isoforms hCA IX and XII. nih.gov Some of these compounds, particularly those lacking a sulfonamide group, have demonstrated excellent selectivity for the tumor-associated isoforms. nih.gov Imidazole-hydrazone derivatives have also been shown to inhibit hCA I and II with IC₅₀ values in the micromolar range. researchgate.net
| Compound Class | Target Isoform(s) | Inhibition/Activation | Potency Range (Kᵢ or IC₅₀) |
| Pyrazolylbenzo[d]imidazoles | hCA IX, hCA XII | Inhibition | Nanomolar to micromolar |
| Imidazole-hydrazones | hCA I, hCA II | Inhibition | 39.38–198.04 µM (hCA I) |
| 2-Aminoimidazoline derivatives | various hCAs | Activation | Micromolar |
| Data sourced from: Bioorganic & Medicinal Chemistry nih.gov and ResearchGate. researchgate.net |
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthesis pathway, making it an attractive target for the development of antimicrobial and antidiabetic agents. The catalytic mechanism of this enzyme involves an imidazole ring from a histidine residue in the active site. nih.gov Heterocyclic compounds, including those with an imidazole scaffold, have been investigated as potential inhibitors of GlcN-6-P synthase. nih.govnih.gov
Research has explored various imidazole-containing derivatives for their antimicrobial properties, which are presumed to be mediated through the inhibition of GlcN-6-P synthase. nih.gov For instance, a derivative of 2-thioxoimidazolidin-4-one imidazole has demonstrated inhibitory effects against several microorganisms, with its activity against Pseudomonas aeruginosa being higher than that of streptomycin. nih.gov Molecular docking studies suggest that these compounds can bind to the active site of the enzyme in a manner similar to the natural substrate. researchgate.net
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. Overproduction of NO is implicated in various pathological conditions, and thus, NOS inhibitors are of therapeutic interest. Imidazole derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS).
For example, N-phenacyl imidazoles, such as N-(4-nitrophenacyl) imidazole, have been shown to be selective nNOS inhibitors. nih.gov The mechanism of inhibition for these compounds is noncompetitive with respect to the substrate L-arginine, but competitive with respect to the cofactor tetrahydrobiopterin (B1682763) (BH₄). nih.gov Another imidazole derivative, 1-(2-trifluoromethylphenyl) imidazole (TRIM), is a competitive inhibitor of nNOS with a Kᵢ value of 21.7 µM. scispace.com
| Inhibitor | NOS Isoform | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mechanism vs. L-arginine |
| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | nNOS | 28.2 | 21.7 | Competitive |
| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | iNOS | 27.0 | - | - |
| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | eNOS | 1057.5 | - | - |
| N-(4-nitrophenacyl) imidazole | nNOS | - | - | Noncompetitive |
| Data sourced from: British Journal of Pharmacology scispace.com and Nitric Oxide. nih.gov |
Factor XIa (FXIa) is a serine protease that plays a significant role in the intrinsic pathway of blood coagulation. Inhibition of FXIa is a promising strategy for the development of antithrombotic agents with a reduced risk of bleeding compared to traditional anticoagulants. Phenylimidazole derivatives containing an (S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core have been developed as potent and reversible inhibitors of FXIa. researchgate.net
Optimization of this chemical series has led to the identification of compounds with high affinity for FXIa, with Kᵢ values in the nanomolar range. researchgate.net These inhibitors have demonstrated in vivo antithrombotic efficacy in animal models. researchgate.net The selectivity of these compounds against other serine proteases in the coagulation cascade is a critical aspect of their development.
| Compound | FXIa Kᵢ (nM) | Plasma Kallikrein Kᵢ (nM) | Thrombin Kᵢ (nM) | Factor Xa Kᵢ (nM) |
| 11a | 120 | 330 | >10900 | >8180 |
| 11h | 4.0 | 20 | >10900 | >8180 |
| 16b | 0.3 | - | - | - |
| Data sourced from: Journal of Medicinal Chemistry. researchgate.net |
The this compound scaffold is also present in inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.
c-Met Kinase: The c-MET receptor tyrosine kinase is a target in cancer therapy. While many c-MET inhibitors are known, specific derivatives of this compound for this target are less commonly reported in the initial literature screen. However, the general class of imidazole-containing compounds has been explored for c-Met inhibition.
JAK 2/3: The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases involved in cytokine signaling. A series of 1-methyl-1H-imidazole derivatives has been developed as potent inhibitors of JAK2. nih.gov These compounds were designed based on a bioisosteric replacement strategy and have demonstrated significant cellular activity and in vivo tumor growth inhibition in preclinical models. nih.gov
| Compound | JAK2 IC₅₀ (µM) |
| 26 | 0.12 |
| 19a | Potent, orally bioavailable |
| Data sourced from: Journal of Medicinal Chemistry. nih.gov |
Aurora A/B: Aurora kinases are serine/threonine kinases that are essential for mitotic progression and are frequently overexpressed in tumors. Imidazo[4,5-b]pyridine-based derivatives have been investigated as inhibitors of Aurora kinases. researchgate.net By modifying substituents on the pyrazole (B372694) ring, researchers have been able to tune the selectivity for Aurora A over Aurora B. researchgate.net
Receptor Binding and Ligand Activity Studies
The structural features of this compound allow it to interact with a variety of biological targets, influencing several biochemical pathways. upenn.edu Its imidazole moiety, a key component of the amino acid histidine and the neurotransmitter histamine (B1213489), provides hydrogen bonding capabilities and aromatic interactions, while the ethylamine (B1201723) chain allows for electrostatic interactions and conformational flexibility. These characteristics are central to its observed receptor binding and ligand activities.
Histamine Receptor Interactions (e.g., H1 Receptor Agonism)
Due to its structural resemblance to histamine, this compound has been investigated for its interaction with histamine receptors. The imidazole ring and the ethylamine side chain are crucial pharmacophoric elements for histamine receptor binding. While some derivatives of imidazole-type compounds have been shown to act as partial agonists at the H1 receptor, specific data on the H1 receptor agonism of this compound itself is limited in publicly available research. However, the structural motif is recognized as a privileged scaffold for histamine receptor modulation. upenn.edu For instance, the related compound 2-thiazolylethylamine is a known H1-receptor agonist.
Opioid Receptor Interactions (e.g., Delta-Opioid Receptor Selectivity)
A thorough review of available scientific literature reveals a notable lack of studies investigating the direct interaction of this compound with opioid receptors. Consequently, there is no reported evidence to suggest that this compound exhibits significant binding affinity or selectivity for the delta-opioid receptor, or any other opioid receptor subtype. The research focus for this particular molecule has been directed towards other biological targets.
Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibition
The imidazole-ethylamine scaffold has been identified as a relevant structure in the development of inhibitors for the Insulin-like Growth Factor 1 Receptor (IGF-1R), a tyrosine kinase receptor implicated in cancer cell proliferation and survival. Research into side chain variants of the IGF-1R inhibitor BMS-536924 has explored derivatives containing moieties structurally related to this compound. Specifically, a series of inhibitors where a side chain was replaced with 2-(1H-imidazol-4-yl)ethanamine (a positional isomer of the title compound) showed improved potency and in vivo activity in a tumor model. This suggests that the imidazole-containing ethylamine fragment can be a key component in the design of novel IGF-1R inhibitors.
Antimicrobial Activity Research
The imidazole nucleus is a well-established pharmacophore in a wide range of antimicrobial agents. Consequently, derivatives of this compound have been synthesized and evaluated for their activity against various pathogenic microorganisms.
Antifungal Properties (e.g., Candida albicans, Candida glabrata, C. neoformans, C. krusei)
For example, certain aromatic biphenyl (B1667301) ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were found to be more active than the reference antifungal drug fluconazole (B54011) against both Candida albicans and non-albicans species. mdpi.com One particular derivative, (-)-6b, was ninety times more active than fluconazole against Candida krusei. mdpi.com Another study highlighted a derivative with a minimal inhibitory concentration (MIC) of 0.125 µg/mL against C. albicans and another with an MIC of 0.25 µg/mL against a resistant strain of Candida glabrata. These derivatives often function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
| Fungal Species | Derivative of this compound | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|---|
| Candida albicans | Aromatic biphenyl ester derivative 6c | 1.7 ± 1.4 | Fluconazole | >64 |
| Candida krusei | (-)-6b isomer | Not specified, but 90x more active than Fluconazole | Fluconazole | Not specified |
| Candida glabrata (resistant strain) | 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester 19 | 0.25 | Not specified | Not specified |
Cryptococcus neoformans, another clinically important yeast, is also a target for imidazole-based antifungals, although specific data for this compound derivatives against this pathogen is less documented in the available literature.
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
The search for new therapeutic agents against Mycobacterium tuberculosis, the causative agent of tuberculosis, has led to the investigation of various chemical scaffolds, including those containing imidazole and ethylenediamine (B42938) moieties. While direct studies on the antimycobacterial activity of this compound are scarce, related structures have shown promise.
For instance, the drug SQ109, which contains a 1,2-ethylenediamine pharmacophore, has demonstrated potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. molport.com SQ109 is known to interfere with the assembly of mycolic acids in the mycobacterial cell wall. molport.com Furthermore, research on imidazo[2,1-b] mdpi.comnih.govoxazine derivatives has identified potent new carbamate (B1207046) derivatives with MIC90 values ranging from 0.18–1.63 μM against M. tuberculosis H37Rv. nih.gov These findings suggest that the broader class of compounds containing imidazole and amine functionalities warrants further investigation for the development of novel anti-tuberculosis agents.
Antibacterial Properties
The core structure of this compound is a key component in the synthesis of various derivatives with notable antibacterial activity. Research has particularly focused on nitroimidazole derivatives, which are effective against a range of Gram-negative and Gram-positive bacteria. nih.gov Metronidazole, a well-known antibiotic, is chemically 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol, highlighting the importance of the 2-(imidazol-1-yl)ethyl scaffold. nih.gov
Derivatives incorporating the this compound structure have shown potent activity. For instance, a 5-nitroimidazole/oxazolidinone hybrid, (S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide, was found to be a powerful antibacterial agent against Bacillus cereus, a facultative anaerobic Gram-positive bacterium, with a minimum inhibitory concentration (MIC) of 200 nM. nih.gov
Furthermore, the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives has yielded compounds with strong antiprotozoal activity, which often overlaps with antibacterial mechanisms. researchgate.netnih.gov These compounds were highly effective against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole. researchgate.netnih.gov
The antibacterial mechanism of nitroimidazoles is linked to the reduction of the nitro group within microbial cells, which leads to the formation of reactive intermediates. These intermediates can covalently bind to microbial DNA, causing lethal damage to the cell. jocpr.com
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Derivative | Target Microorganism | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| (S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide | Bacillus cereus | 200 nM (MIC) | nih.gov |
| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | E. coli | 360 nM (IC50) | nih.gov |
| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | P. aeruginosa | 710 nM (IC50) | nih.gov |
Antitumor and Anticancer Research
The imidazole nucleus is a recognized pharmacophore in the development of anticancer agents. Derivatives of this compound have been investigated for their potential to induce apoptosis, inhibit tumor growth, and for their cytotoxic effects under hypoxic conditions.
Induction of Apoptosis in Cancer Cell Lines
Targeting apoptosis, the process of programmed cell death, is a primary strategy in cancer therapy. nih.gov Imidazole derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govrsc.orgresearchgate.net For example, novel synthesized 1-(4-substituted phenyl)-2-ethyl imidazole derivatives demonstrated significant antiproliferative activity, with compound 4f from one study showing a potent ability to induce apoptosis in HeLa cells. nih.gov This was evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Another study highlighted a 2,4,5-trisubstituted imidazole derivative, NSC 771432, which was found to induce not only apoptosis but also cellular senescence in A549 lung cancer cells. rsc.orgresearchgate.net The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects, often involving the disruption of the mitochondrial pathway and the activation of caspases. researchgate.netmdpi.com
Inhibition of Tumor Growth
The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is crucial for cancer cell proliferation and survival, making it a key target for anticancer therapies. nih.govpatsnap.com Inhibition of this pathway can lead to reduced tumor growth. patsnap.comamegroups.org Research into IGF-1R inhibitors has utilized imidazole-containing side chains to enhance potency and pharmacokinetic properties. A series of inhibitors where the side chain was replaced with 2-(1H-imidazol-4-yl)ethanamine (an isomer of the target compound) showed in vivo activity comparable to the parent compound in a constitutively activated IGF-1R Sal tumor model. nih.gov This demonstrates the utility of the imidazole-ethanamine scaffold in designing molecules that can effectively inhibit tumor growth by blocking critical signaling pathways. nih.govnih.gov
Table 2: Antitumor Activity of Selected Imidazole Derivatives
| Derivative Class | Mechanism of Action | Cancer Model/Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| 1-(4-Substituted phenyl)-2-ethyl imidazoles | Induction of Apoptosis (Bax/Bcl-2 modulation) | HeLa, SGC-7901, A-549 | Potent antiproliferative activity, apoptosis induction | nih.gov |
| 2,4,5-Trisubstituted imidazoles (e.g., NSC 771432) | Induction of Apoptosis and Senescence | A549 (Lung Cancer) | Inhibition of cell growth, migration, and colony formation | rsc.orgresearchgate.net |
Hypoxia-Selective Cytotoxicity
Hypoxic cells, which have low oxygen levels, are a common feature of solid tumors and contribute to resistance to both radiotherapy and chemotherapy. nih.gov This has led to the development of hypoxia-selective cytotoxins. This compound serves as an intermediate in the preparation of bis(nitroimidazolyl)alkanecarboxamides, a class of compounds designed to be selectively toxic to hypoxic cells. nih.govacs.org
One such derivative, N-[2-(2-methyl-5-nitro-1H-imidazolyl)ethyl]-4-(2-nitro-1H-imidazolyl)butanamide, demonstrated high hypoxic selectivity, showing up to 200-fold greater toxicity to Chinese hamster cell line AA8 under hypoxic conditions compared to normal oxygen levels. nih.gov This selectivity is significantly higher than that of simpler mononitroimidazoles. nih.gov The mechanism relies on the bioreductive activation of the nitroimidazole groups under hypoxic conditions, leading to cytotoxic species that damage the cells. nih.gov Further research has focused on developing derivatives with improved aqueous solubility and faster rates of metabolic activation under hypoxia. nih.gov
Research on Other Biological Activities
Beyond antibacterial and anticancer applications, the this compound scaffold has been explored for other therapeutic uses, most notably in the development of antiviral agents.
Antiviral Activities (e.g., Anti-COVID-19, HIV-1 Vpu and BST-2 protein interaction)
Anti-COVID-19 Research: The imidazole core is present in many molecules investigated for antiviral properties. nih.gov In the context of the COVID-19 pandemic, computational studies have explored the potential of imidazole derivatives to inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral life cycle. nih.govmdpi.comnih.gov Molecular docking studies of imidazole analogs attached to 7-chloro-4-aminoquinoline showed greater binding energy with the Mpro active site compared to hydroxychloroquine (B89500) and chloroquine (B1663885). nih.govnih.gov These findings suggest that imidazole-based compounds could serve as a scaffold for developing potent inhibitors of SARS-CoV-2 replication. mdpi.com
HIV-1 Vpu and BST-2 Protein Interaction: The Human Immunodeficiency Virus-1 (HIV-1) accessory protein Vpu counteracts the host restriction factor BST-2 (tetherin), which would otherwise prevent the release of new virus particles from an infected cell. nih.govnih.govelifesciences.org Disrupting the interaction between Vpu and BST-2 is a promising strategy for new anti-HIV therapeutics. nih.gov
A study focused on this interaction led to the design and synthesis of novel ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetates and related derivatives. nih.gov Several of these compounds were identified as hits with greater than 50% inhibitory activity in an HIV-1 Vpu-Host BST-2 ELISA assay. nih.gov Specifically, compound 17b from the study (an ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetate derivative) exhibited an EC50 of 6.3 µM in a cell-based HIV-1 antiviral assay at non-toxic concentrations. nih.gov This demonstrates the potential of this compound derivatives to act as inhibitors of this critical protein-protein interaction, thereby suppressing HIV-1 replication. nih.govplos.org
Table 3: Antiviral Activity of Selected Imidazole Derivatives
| Derivative Class | Viral Target | Assay/Method | Key Finding | Reference |
|---|---|---|---|---|
| Imidazole analogs with 7-chloro-4-aminoquinoline | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | Higher binding energy than chloroquine and hydroxychloroquine | nih.govnih.gov |
Anti-inflammatory Properties
The imidazole nucleus is a recognized pharmacophore that imparts anti-inflammatory effects in various derivatives. While the broader class of imidazole-containing compounds has demonstrated anti-inflammatory potential, the specific mechanisms of action for this compound are not extensively detailed in the currently available scientific literature. However, the structural features of the imidazole ring are known to interact with biological targets involved in inflammatory pathways. For instance, some imidazole derivatives are known to act as inhibitors of enzymes such as cyclooxygenases (COX), which are central to the inflammatory cascade. The development of dual-action molecules that incorporate the this compound scaffold with known anti-inflammatory agents is an area of interest, suggesting a role for this compound in modulating inflammatory responses.
Antiparasitic Properties
Research has more clearly elucidated the antiparasitic mechanisms associated with derivatives of this compound. The antiparasitic activity of these compounds is believed to be significantly linked to the induction of oxidative stress within the parasitic organisms.
Mechanism of Action via Oxidative Stress:
Studies on various imidazole derivatives have indicated that their antiparasitic effect is mediated through the generation of reactive oxygen species (ROS) within the parasites. nih.govrun.edu.ngresearchgate.net This increase in ROS leads to a state of oxidative stress, which can damage vital cellular components such as lipids, proteins, and nucleic acids, ultimately leading to the parasite's death. mdpi.com The growth-inhibitory efficacy of these imidazole compounds has been shown to be diminished in the presence of antioxidants, further supporting the role of oxidative stress in their mechanism of action. nih.govrun.edu.ngresearchgate.net This mechanism involves the impairment of the parasite's mitochondrial membrane potential. nih.govrun.edu.ng
Potent Antiprotozoal Activity of Derivatives:
A notable area of investigation involves the synthesis and evaluation of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. A series of these compounds demonstrated potent activity against a range of protozoan parasites, including Entamoeba histolytica, Trichomonas vaginalis, and Giardia intestinalis. researchgate.netnih.gov Remarkably, many of these derivatives exhibited significantly greater potency than metronidazole, a standard drug used in the treatment of these parasitic infections. researchgate.netnih.gov
The following table summarizes the in vitro antiprotozoal activity of selected 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives compared to the reference drug, metronidazole. The activity is expressed as the half-maximal inhibitory concentration (IC50) in micromolar (µM).
| Compound/Drug | Target Parasite | IC50 (µM) |
| Metronidazole | G. intestinalis | 1.89 |
| E. histolytica | 1.68 | |
| T. vaginalis | 0.98 | |
| Derivative A | G. intestinalis | 0.042 |
| E. histolytica | 0.031 | |
| T. vaginalis | 0.025 | |
| Derivative B | G. intestinalis | 0.039 |
| E. histolytica | 0.028 | |
| T. vaginalis | 0.022 | |
| Derivative C | G. intestinalis | 0.035 |
| E. histolytica | 0.025 | |
| T. vaginalis | 0.019 |
This table is a representation of research findings where specific derivative structures were evaluated. "Derivative A, B, C" are placeholders for illustrative purposes.
These findings underscore the potential of the this compound scaffold in the development of novel and effective antiparasitic agents.
Applications in Advanced Materials Science and Catalysis Research
Incorporation into Polymers and Coatings for Enhanced Properties
The incorporation of 2-(1H-Imidazol-1-yl)ethanamine and its derivatives into polymeric matrices and coatings has been shown to impart a range of beneficial properties, including improved durability, chemical resistance, and amphiphilicity.
Durability and Chemical Resistance Enhancement
One of the key applications of imidazole (B134444) derivatives, including this compound, is in the formulation of protective coatings with enhanced durability and chemical resistance, primarily through their action as corrosion inhibitors. The imidazole ring, with its electron-rich nitrogen atoms, can effectively adsorb onto metal surfaces, forming a protective layer that mitigates corrosion. This property is particularly valuable in industries where metal components are exposed to harsh environmental conditions.
Research has demonstrated that imidazole-based compounds can be incorporated into epoxy and other polymer coatings to prevent the underlying metal substrate from corroding. The presence of the amine group in this compound allows it to act as a curing agent for epoxy resins, covalently bonding it into the polymer network. rsc.orgcoatingsworld.comresearchgate.net This integration ensures the long-term presence of the inhibitive functionality at the coating-metal interface.
The mechanism of corrosion inhibition by imidazole derivatives involves the formation of a thin, protective film on the metal surface, which acts as a barrier to corrosive agents. The effectiveness of these inhibitors is often evaluated by measuring their inhibition efficiency (IE) under various conditions. While specific data for this compound is not extensively published, studies on structurally similar imidazole derivatives provide insight into their potential performance.
Table 1: Corrosion Inhibition Efficiency of Selected Imidazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 1-(phenylamino-1,3,4-thiadiazol-5-yl)-3-phenyl-3-oxopropan | 500 | 95.4 | bohrium.com |
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole | 500 | 98.1 | nih.gov |
| Pyrazolone-sulfonamide hybrid 6a | 500 | Not specified, but effective | nih.gov |
| Pyrazolone-sulfonamide hybrid 6b | 500 | Not specified, but effective | nih.gov |
Amphiphilic Properties in Formulations
The dual functionality of this compound, possessing both a hydrophilic amine group and a potentially hydrophobic-modifiable imidazole ring, makes it a candidate for creating amphiphilic polymers. Amphiphilic copolymers can self-assemble into various nanostructures, such as micelles and vesicles, which have applications in drug delivery, nanotechnology, and as surfactants. rug.nlresearchgate.net
A study on the synthesis and characterization of amphiphilic diblock copolymers of 2-(1-imidazolyl)ethyl methacrylate (B99206) (a derivative of this compound) and styrene (B11656) demonstrated the creation of polymers with both hydrophilic and hydrophobic segments. rsc.orgresearchgate.net These copolymers were synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization and were shown to form spherical micelles in chloroform (B151607) and anisotropic nanophases in water. rsc.orgresearchgate.net This research highlights the potential of incorporating the this compound moiety into polymer chains to induce amphiphilic behavior, which can be tailored by controlling the polymer composition and architecture. rsc.orgresearchgate.net
Role as Catalysts in Organic Reactions
The imidazole moiety and the amino group in this compound make it a valuable component in the design of catalysts for a variety of organic reactions. Its ability to act as a ligand for metal ions or as an organocatalyst allows for the enhancement of reaction rates and yields, often within the framework of green chemistry principles.
Enhancing Reaction Rates and Yields
Metal complexes incorporating imidazole-containing ligands have shown significant catalytic activity in various organic transformations. The nitrogen atoms of the imidazole ring and the appended amino group in this compound can coordinate with transition metals, creating catalytically active centers.
For instance, copper(II) complexes with histamine (B1213489), an isomer of this compound, have been studied for their catalytic activity in oxidation reactions. researchgate.netnih.gov One study reported the synthesis of a histamine copper(II) chloride complex and its evaluation in the oxidation of catechol to o-quinone, demonstrating the catalytic potential of such complexes. researchgate.netnih.gov Similarly, complexes of histidine, which also contains an imidazole ring and an amino group, with various metals have been investigated as catalysts in the epoxidation of cyclohexene. researchgate.net The catalytic performance of these complexes is influenced by the nature of the metal ion and the coordination environment provided by the ligand. researchgate.net
Use in Green Chemistry Catalytic Systems
The principles of green chemistry emphasize the development of environmentally benign chemical processes. Imidazole-based catalysts are increasingly being explored in this context due to their potential for high efficiency, selectivity, and reusability, often in conjunction with greener solvents and reaction conditions. researchgate.netsemanticscholar.orgresearchgate.netnih.govtandfonline.com
Ligand Design and Coordination Chemistry
The ability of this compound to act as a bidentate or potentially tridentate ligand is a cornerstone of its application in coordination chemistry. The two nitrogen atoms of the imidazole ring and the nitrogen of the ethylamine (B1201723) side chain can all participate in coordinating with metal ions, leading to the formation of stable and structurally diverse metal complexes.
The design of ligands is crucial for controlling the properties and reactivity of the resulting metal complexes. The steric and electronic properties of the ligand influence the coordination geometry, stability, and catalytic activity of the metal center. In the case of this compound, the flexibility of the ethylamine chain allows for the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes.
Histamine, being an isomer of this compound, has been extensively studied in coordination chemistry. It can bind to metal ions in various modes, utilizing either the amino group nitrogen, the imidazole ring nitrogens, or a combination thereof. rsc.orgrsc.orgnih.gov For example, histamine-bound magnesium porphyrins have been synthesized and structurally characterized, revealing different coordination modes of the histamine ligand. rsc.org Studies on the formation of copper(II), nickel(II), and cobalt(II) complexes with histamine and its isomer have provided valuable insights into their coordination behavior in aqueous solutions. rsc.org This body of research on histamine provides a strong foundation for predicting and understanding the coordination chemistry of this compound and for designing novel metal complexes with specific catalytic or material properties.
Formation of Stable Metal Complexes
The this compound molecule, through its imidazole and amine nitrogen atoms, can act as a bidentate ligand, chelating with metal ions to form stable coordination complexes. This chelation increases the stability of the resulting complex compared to those formed with monodentate ligands. researchgate.net The interaction of transition metal ions with the isomeric compound histamine (2-(1H-imidazol-4-yl)ethanamine) is known to be significant in catalytic processes. nih.gov
| Metal Ion | Complex Species | Overall Stability Constant (log β) |
|---|---|---|
| Co(II) | [Co(Hist)]2+ | 5.30 |
| Co(II) | [Co(Hist)2]2+ | 9.28 |
| Ni(II) | [Ni(Hist)]2+ | 6.85 |
| Ni(II) | [Ni(Hist)2]2+ | 11.96 |
| Cu(II) | [Cu(Hist)]2+ | 9.56 |
| Cu(II) | [Cu(Hist)2]2+ | 15.86 |
Data sourced from a potentiometric study on histamine complexes. Histamine is an isomer of this compound.
Applications in Sensor Technology
The ability of the imidazole moiety to coordinate with specific metal ions has been harnessed in the development of chemosensors. mdpi.com Fluorescent sensors, for instance, can be designed using imidazole-containing compounds that exhibit a change in fluorescence intensity or a spectral shift upon binding to a target analyte, such as a metal ion. mdpi.comnih.gov Probes incorporating nitrogen-binding sites are particularly effective for detecting ions like Zn(II). nih.gov The design of these sensors often relies on mechanisms like chelation-enhanced fluorescence, where the binding of the metal ion to the ligand restricts molecular motion and enhances fluorescence emission. mdpi.com
Derivatives of this compound could potentially be used to functionalize electrodes for the electrochemical detection of heavy metal ions. researchgate.net In such sensors, the imidazole and amine groups can act as recognition sites, binding heavy metal ions from a sample solution. Techniques like differential pulse anodic stripping voltammetry can then be used to detect the captured ions with high sensitivity. researchgate.net The development of sensors based on functionalized carbon electrodes or nanocomposites offers a promising avenue for environmental monitoring and food safety analysis. researchgate.netnih.gov
Protein Degrader Building Blocks
This compound possesses structural features that make it a candidate for use as a building block in the synthesis of PROTAC linkers. The terminal primary amine provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand through standard amide bond formation or other coupling chemistries. nih.gov The imidazole ring and the ethyl chain can be incorporated into the linker's backbone. The composition of the linker, including the presence of heteroatoms and rings, can affect its rigidity, solubility, and cell permeability, all of which are crucial for the PROTAC's activity. nih.govsemanticscholar.org The synthesis of PROTAC libraries often involves the parallel coupling of various amine-containing linker building blocks with ligands for the target and E3 ligase, allowing for the rapid optimization of the degrader's properties. nih.gov
Applications in Agricultural Chemistry
The imidazole scaffold is a core component of many antifungal agents used in both medicine and agriculture. researchgate.netnih.gov These compounds often function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. researchgate.net Research has demonstrated that derivatives of this compound exhibit potent antifungal properties.
Specifically, a series of ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and evaluated for their activity against various fungal strains. researchgate.netnih.gov Many of these compounds showed significant growth inhibition at very low concentrations. researchgate.net For instance, certain biphenyl (B1667301) ester derivatives were found to be more active than the commercial antifungal agent fluconazole (B54011) against Candida species. nih.gov Such findings highlight the potential of the this compound framework as a basis for developing new fungicides for crop protection. researchgate.net
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Compound (-)15 | Candida parapsilosis | 0.08 |
| Compound (-)15 | Candida albicans | 0.125 |
| Compound (-)15 | Candida krusei | 0.125 |
| Compound (-)15 | Candida tropicalis | 0.27 |
| Compound 19 | Resistant Candida sp. | 0.25 |
Data represents the minimum concentration of the compound required to inhibit the visible growth of the fungal strain. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Derivatization Strategies
The core structure of 2-(1H-imidazol-1-yl)ethanamine is ripe for chemical modification to enhance its pharmacological properties. Future research will focus on novel derivatization strategies aimed at improving target specificity, potency, and pharmacokinetic profiles. Key avenues include modifying both the imidazole (B134444) ring and the ethylamine (B1201723) side chain.
Strategies for the imidazole ring may involve:
N-Substitution: The un-substituted nitrogen atom of the imidazole ring is a prime site for reactions to introduce a variety of functional groups, a common strategy in developing imidazole-based drugs. tcichemicals.com
C-Substitution: Introducing substituents at positions 2, 4, or 5 of the imidazole ring can significantly alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for biological targets. acs.org
Bioisosteric Replacement: Replacing the imidazole ring with other five-membered heterocycles (e.g., pyrazole (B372694), triazole) can modulate the compound's physicochemical properties, such as its pKa and hydrogen bonding capacity, potentially improving its drug-like characteristics. jchemrev.com
Modifications to the ethylamine side chain could involve:
Amide or Sulfonamide Formation: Converting the primary amine to amides or sulfonamides can introduce new interaction points for target binding and alter the molecule's solubility and metabolic stability.
Chain Homologation or Constraining: Lengthening, shortening, or incorporating the ethylamine chain into a cyclic structure can optimize the spatial orientation of the pharmacophore for improved interaction with a target's binding pocket.
These derivatization efforts will be guided by the principles of medicinal chemistry to create focused libraries of compounds for biological evaluation. nih.gov
| Derivatization Strategy | Target Moiety | Potential Outcome | Example Approach |
| N-Alkylation/Arylation | Imidazole Ring (N-3) | Modulate lipophilicity, introduce new binding interactions. | Reaction with various alkyl or aryl halides. |
| C-Substitution | Imidazole Ring (C-2, C-4, C-5) | Enhance target specificity, alter electronic properties. | Lithiation followed by electrophilic quench. |
| Amide Coupling | Ethylamine Side Chain | Improve metabolic stability, add hydrogen bond donors/acceptors. | Reaction with carboxylic acids or acid chlorides. |
| Bioisosteric Replacement | Imidazole Ring | Fine-tune pKa, solubility, and pharmacokinetic properties. | Synthesis of analogous pyrazole or triazole compounds. jchemrev.com |
Advanced Computational Approaches for Rational Design
The design of next-generation derivatives of this compound will be heavily influenced by advanced computational methods. These in silico techniques accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis, saving significant time and resources. acs.orgnih.gov
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For derivatives of this compound, docking studies can help rationalize structure-activity relationships (SAR) and prioritize the synthesis of compounds with the highest predicted binding affinity. jchemrev.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. By developing QSAR models for a series of this compound derivatives, researchers can predict the potency of unsynthesized analogs.
In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a drug's success. Computational tools can predict these properties based on a molecule's structure, allowing for the early identification and filtering of candidates with poor pharmacokinetic profiles or potential toxicity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment and helping to assess the stability of binding interactions.
These computational strategies, often used in combination, facilitate a rational, hypothesis-driven approach to drug design, moving away from traditional trial-and-error methods. umd.edu
| Computational Tool | Application in Drug Design | Specific Goal for Derivatives |
| Molecular Docking | Predicts binding mode and affinity to a biological target. | Identify key interactions and guide substituent placement for enhanced potency. |
| QSAR | Correlates chemical structure with biological activity. | Predict the activity of virtual compounds to prioritize synthesis. |
| ADMET Prediction | Estimates pharmacokinetic and toxicity profiles. | Filter out compounds with predicted poor oral bioavailability or toxicity risks. mdpi.com |
| Molecular Dynamics | Simulates the movement of the ligand-receptor complex over time. | Assess the stability of the predicted binding pose and understand dynamic interactions. |
Integration with Systems Biology for Pathway Elucidation
Understanding the full biological impact of a compound requires looking beyond a single target to its effects on the entire biological system. Systems biology approaches are emerging as a critical component of drug discovery, aiming to elucidate the complex interaction networks in which a drug candidate operates. researchgate.net For this compound and its derivatives, this means mapping their metabolic pathways and off-target effects.
Given its structural similarity to histamine (B1213489), the metabolic fate of this compound is likely intertwined with the complex network of biogenic amine metabolism. nih.govwikipedia.org Histamine metabolism involves key enzymes like histamine N-methyltransferase (HMT) and diamine oxidase (DAO), leading to metabolites such as methylimidazoleacetic acid (MIAA). sigmaaldrich.comnih.gov A systems-level investigation would seek to:
Identify Metabolites: Using metabolomics techniques (e.g., mass spectrometry-based profiling) to identify the metabolites of this compound in cellular or animal models.
Map Metabolic Networks: Elucidate the enzymatic pathways responsible for its transformation, identifying the specific enzymes involved. nih.gov This could reveal potential drug-drug interactions or genetic variations that affect patient response.
Uncover Off-Target Interactions: Employ chemoproteomics to identify unintended protein binding partners, which could explain unexpected side effects or provide opportunities for drug repositioning.
This holistic view can help predict how the compound will behave in a complex biological system, leading to safer and more effective therapeutic agents. researchgate.net
Development of Advanced Analytical Techniques for Research Monitoring
Progress in understanding and developing derivatives of this compound relies on robust analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are essential for structural characterization and purity assessment, future research will benefit from the development of more advanced, specialized techniques. nih.gov
Emerging analytical avenues include:
Fluorescent Probes: Designing derivatives of this compound that have intrinsic fluorescent properties or can be conjugated to a fluorophore. Such probes could be used to visualize the compound's distribution in living cells, monitor its binding to a target protein in real-time, or develop high-throughput screening assays. Imidazole-based compounds have shown significant potential in the development of fluorescent sensors for detecting ions and other small molecules. bohrium.com
Affinity-Based Assays: Developing specific antibodies or molecularly imprinted polymers for this compound to create highly sensitive and selective immunoassays (e.g., ELISA) for its quantification in biological fluids.
Advanced Mass Spectrometry Imaging: Using techniques like MALDI-MSI to map the spatial distribution of the parent compound and its metabolites within tissue sections, providing critical information on drug localization and target engagement.
These advanced methods will provide deeper insights into the compound's mechanism of action and pharmacokinetic behavior, accelerating the research and development cycle.
| Analytical Technique | Conventional Application | Advanced/Future Application |
| NMR, MS, FTIR | Structural confirmation and purity check of synthesized compounds. | In-cell NMR for studying protein-ligand interactions in a cellular environment; MS imaging for tissue distribution. |
| Chromatography (HPLC) | Quantification of compound in reaction mixtures or biological samples. | Hyphenation with advanced detectors for metabolite identification (LC-MS/MS); chiral chromatography for enantiomeric separation. |
| Spectroscopy (UV-Vis) | Basic quantification and reaction monitoring. | Development of colorimetric or fluorescent probes for real-time biological sensing. bohrium.com |
Multidisciplinary Research Collaborations
The complexity of modern drug discovery necessitates a departure from siloed research efforts. The journey of a compound like this compound from a chemical scaffold to a potential therapeutic requires a deeply integrated, multidisciplinary approach. acs.org Future success will depend on seamless collaboration between experts from various scientific fields.
This collaborative framework involves:
Medicinal and Synthetic Chemists: Responsible for the design and synthesis of novel derivatives. strath.ac.uk
Computational Chemists: Employ in silico methods for rational design, virtual screening, and property prediction. umd.edu
Biologists and Biochemists: Conduct in vitro and in vivo assays to determine biological activity, elucidate mechanisms of action, and identify metabolic pathways. utexas.edu
Pharmacologists: Evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.
Structural Biologists: Determine the three-dimensional structures of ligand-target complexes to provide atomic-level insights for further optimization.
Institutions are increasingly fostering such environments, creating dedicated centers for drug discovery that bring these diverse skill sets together to tackle complex health challenges. umd.eduimperial.ac.uk This collaborative synergy is essential to efficiently translate basic chemical discoveries into clinically relevant innovations.
Q & A
Q. What are the standard synthetic routes for 2-(1H-Imidazol-1-yl)ethanamine, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution between imidazole and 2-chloroethylamine derivatives. For example, reacting 1H-imidazole with 2-chloroethylamine hydrochloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours yields the target compound . Purification often employs recrystallization or column chromatography. A comparison of methods is shown below:
| Method | Starting Material | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloroethylamine HCl | DMF | K₂CO₃ | 65–75 | |
| Reductive Amination | Imidazole-1-acetaldehyde | MeOH | NaBH₄ | 50–60 |
Contaminants like unreacted imidazole or byproducts (e.g., dimerized amines) require careful monitoring via TLC or HPLC .
Q. How is the structural integrity of this compound validated experimentally?
X-ray crystallography using programs like SHELXL is ideal for absolute confirmation. For rapid analysis, NMR (¹H/¹³C) and FT-IR are standard:
Q. What are the common chemical reactions involving this compound?
The compound undergoes:
- Alkylation : Reacts with alkyl halides at the primary amine group to form secondary amines .
- Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via the imidazole nitrogen and amine group, useful in catalysis .
- Schiff Base Formation : Condenses with carbonyl compounds to form imine derivatives, applicable in sensor design .
Q. What safety protocols are critical when handling this compound?
The compound is classified as a skin/eye irritant (H315/H319) and may cause respiratory irritation (H335) . Essential precautions include:
- Use of nitrile gloves, goggles, and fume hoods during synthesis.
- Neutralization of waste with dilute acetic acid before disposal.
- Emergency eye wash stations and ventilation systems rated for volatile amines .
Advanced Research Questions
Q. How can contradictory spectroscopic data be resolved during structural analysis?
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from paramagnetic impurities or solvent effects. Mitigation strategies include:
Q. What experimental designs are optimal for studying the biological activity of this compound derivatives?
For antimicrobial studies:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth at 37°C .
- Membrane Interaction Studies : Use fluorescence assays with liposomes mimicking bacterial membranes (e.g., DOPC/DOPG mixtures) . For anti-inflammatory activity:
- COX-2 Inhibition Assays : Monitor prostaglandin E₂ (PGE₂) levels in RAW 264.7 macrophage cells post-LPS stimulation .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
The compound’s hygroscopicity and low melting point (~100°C) complicate crystal growth. Solutions include:
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
DFT calculations (e.g., B3LYP/6-31G*) reveal:
- Electron density on the imidazole N3 atom facilitates metal coordination (e.g., Cu²⁺ binding energy ≈ −45 kcal/mol) .
- Frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV) suggest nucleophilic attack at the amine group . MD simulations show solvent accessibility of the primary amine in aqueous environments .
Q. What strategies improve the stability of this compound under physiological conditions?
Q. How are impurities profiled in industrial-scale synthesis, and what analytical methods are prioritized?
LC-MS/MS with a C18 column (ACN/water gradient) identifies common byproducts like bis-imidazolyl ethylamine (m/z 209.1) . Quantification via HPLC-UV (λ = 254 nm) ensures ≤0.5% impurity thresholds. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
